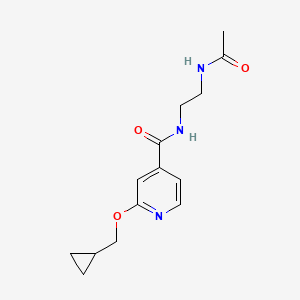

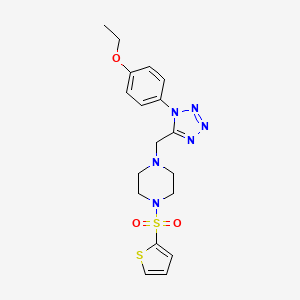

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as ACEMIZ and has been shown to have various biochemical and physiological effects.

Applications De Recherche Scientifique

Chemical Synthesis and Structural Analysis

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)isonicotinamide is a compound that has been explored in various scientific studies for its potential applications in chemical synthesis, structural analysis, and pharmaceutical research. One of the key areas of interest is its role in the synthesis of spirocyclic compounds through the cyclization of isonicotinamides. For instance, isonicotinamides carrying N-furanylmethyl, N-pyrrolylalkyl, or N-thiophenylmethyl substituents at nitrogen undergo cyclization induced by an electrophile, resulting in spirocyclic compounds where both the nucleophilic and electrophilic heterocycles are dearomatised (H. Brice & J. Clayden, 2009).

Co-crystal Formation and Phase Transition

In another study, the supramolecular reagent isonicotinamide was used to co-crystallize with cyclic carboxylic acids, demonstrating the versatility of isonicotinamide in forming co-crystals with stoichiometric variations and polymorphism. These co-crystals exhibit phase transitions and different packing architectures, illustrating the complex co-crystal space explored in research (A. Lemmerer & M. Fernandes, 2012).

Supramolecular Chemistry and Metal Coordination

Isonicotinamide has also been employed as a supramolecular reagent in the synthesis of Cu(II) complexes, demonstrating its utility in creating a family of inorganic–organic hybrid materials. These materials display infinite 1-D chains, highlighting the potential of isonicotinamide in supramolecular chemistry and metal coordination (C. Aakeröy et al., 2003).

Potential Antitumor Applications

N-(2-nitroxyethyl)isonicotinamide, a derivative of isonicotinamide, was synthesized and used as a ligand in reactions with PdCl2 and PtCl2 to prepare new complexes with potential antitumor applications. This research opens up new avenues for the development of isonicotinamide derivatives as potential therapeutics (B. S. Fedorov et al., 2001).

Radiopharmaceutical Development

Furthermore, isonicotinamide derivatives have been explored for their potential in radiopharmaceutical development. For example, hydrazinonicotinamide-functionalized cyclic platelet glycoprotein IIb/IIIa receptor antagonists were labeled with 99mTc using tricine and a series of imine-N-containing heterocycles as coligands. This research highlights the potential of isonicotinamide derivatives in the development of radiopharmaceuticals for diagnostic and therapeutic applications (S. Liu, D. Edwards, & A. Harris, 1998).

Propriétés

IUPAC Name |

N-(2-acetamidoethyl)-2-(cyclopropylmethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3/c1-10(18)15-6-7-17-14(19)12-4-5-16-13(8-12)20-9-11-2-3-11/h4-5,8,11H,2-3,6-7,9H2,1H3,(H,15,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGDTILDRCSRBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCNC(=O)C1=CC(=NC=C1)OCC2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)

![6-chloro-N-[1-(2-methoxyphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B2439215.png)

![3-[(1S)-1-(4-Aminophenyl)ethyl]-1,1-dimethylurea](/img/structure/B2439216.png)

![6-(4-methoxyphenyl)-N-(pyridin-4-ylmethyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2439217.png)

![2-((1-(4-chlorophenyl)-6-((1-phenylethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2439221.png)

![4-Chloro-2-(7-methoxy-5-pyridin-4-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2439224.png)

![Ethyl 2-(aminomethyl)-6-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B2439226.png)